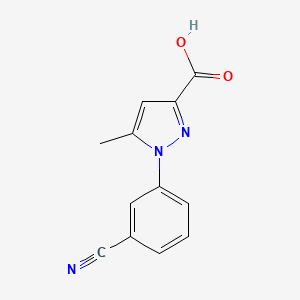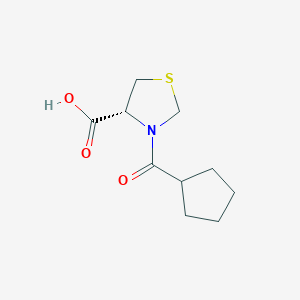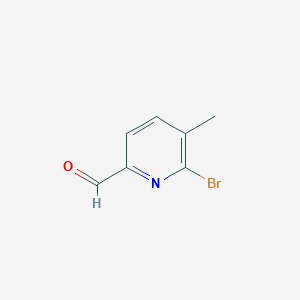
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate: is a chemical compound with the molecular formula C4H2F2NNaO and a molecular weight of 141.05 g/mol . It is known for its unique structure, which includes a cyano group and two fluorine atoms attached to a propene backbone. This compound is used as a building block in various chemical syntheses and has applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a cyano compound with a difluorinated alkene in the presence of a sodium base . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, amines, and alcohols.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyano and fluorine-substituted derivatives, while addition reactions can produce saturated compounds .
Scientific Research Applications
Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic or electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
- Sodium 1-cyano-3-fluoroprop-1-en-2-olate
- Sodium 1-cyano-3,3-dichloroprop-1-en-2-olate
- Sodium 1-cyano-3,3-dibromoprop-1-en-2-olate
Comparison: Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability compared to its chloro and bromo analogs.
Properties
CAS No. |
1286711-48-5 |
|---|---|
Molecular Formula |
C4H2F2NNaO |
Molecular Weight |
141.05 g/mol |
IUPAC Name |
sodium;(E)-1-cyano-3,3-difluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4H3F2NO.Na/c5-4(6)3(8)1-2-7;/h1,4,8H;/q;+1/p-1/b3-1+; |
InChI Key |
VOQGSDKLHOVIAX-KSMVGCCESA-M |
SMILES |
C(=C(C(F)F)[O-])C#N.[Na+] |
Isomeric SMILES |
C(=C(\C(F)F)/[O-])\C#N.[Na+] |
Canonical SMILES |
C(=C(C(F)F)[O-])C#N.[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B3377262.png)



![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)







